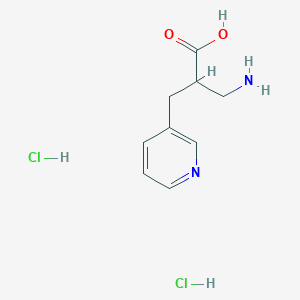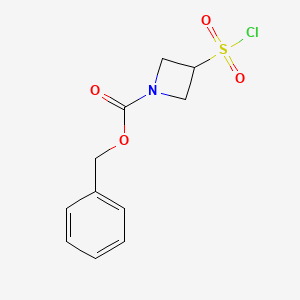![molecular formula C14H15F3N2O2 B1525082 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1315368-57-0](/img/structure/B1525082.png)
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Overview
Description
“1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1315368-57-0 . It has a molecular weight of 300.28 and its IUPAC name is 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H15F3N2O2 . The InChI Code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives have been extensively studied for their therapeutic uses across a variety of conditions, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio protectors. Modifications to the piperazine nucleus have been shown to significantly affect the medicinal potential of resultant molecules. Research on piperazine and its analogs underscores their versatility as building blocks for drug discovery, suggesting potential areas of research for related compounds like the one (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its derivatives have been identified as key building blocks in the development of potent anti-mycobacterial agents. These compounds display significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential for compounds with piperazine structures to contribute to the development of new anti-mycobacterial therapies (Girase et al., 2020).
Potential for New CNS Acting Drugs
Research has identified functional chemical groups, including piperidine, as potential leads for the synthesis of compounds with central nervous system (CNS) activity. This suggests avenues for the development of novel therapeutics for CNS disorders, potentially including derivatives of the compound (Saganuwan, 2017).
Applications in N-heterocycle Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. This methodology offers access to structurally diverse compounds that are relevant in natural products and therapeutic applications, indicating potential synthetic pathways and applications for similar compounds (Philip et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-19-11(20)7-6-10(13(18)21)12(19)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H2,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCPDMXJEVHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
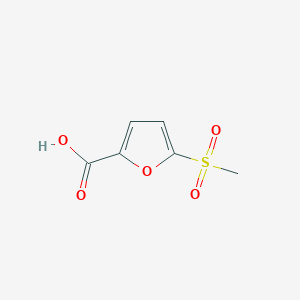
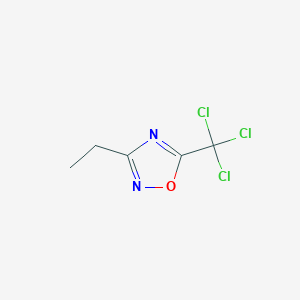
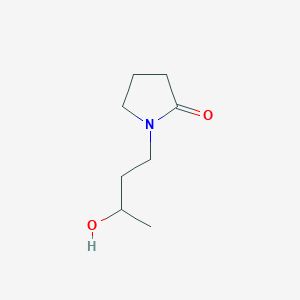
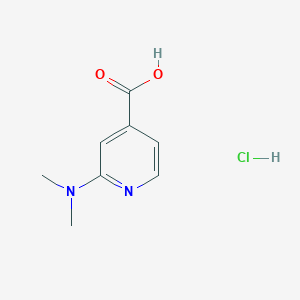
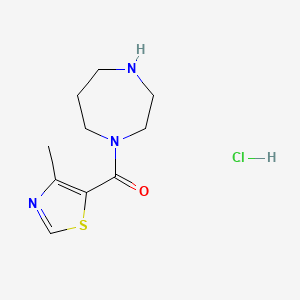
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)
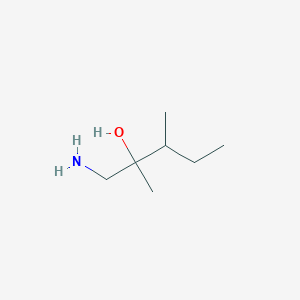

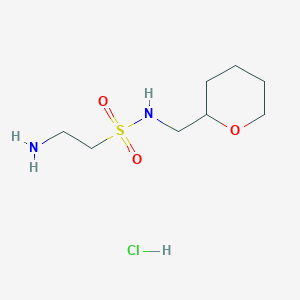
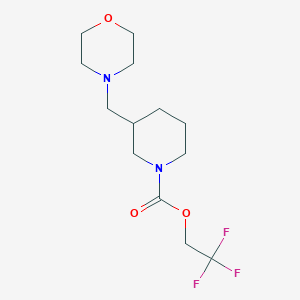
![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)
